2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide
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Overview
Description
2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a chloro group, a piperidinyl group, and a cyclohexyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide typically involves the reaction of 4-(4-methylpiperidin-1-yl)cyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Scientific Research Applications
2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a tool for probing the function of specific proteins or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide
- 2-Chloro-N-[4-(4-methylpiperidin-1-yl)butyl]acetamide
Uniqueness
2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O/c1-11-6-8-17(9-7-11)13-4-2-12(3-5-13)16-14(18)10-15/h11-13H,2-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITKBQLCWHOXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCC(CC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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